N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
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Overview
Description
N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the naphthalen-1-yl group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the pyrrolidin-1-yl group: This could be done through nucleophilic substitution reactions.
Final coupling with the 4-carbamoylphenyl group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development for targeting specific pathways.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action for N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-carbamoylphenyl)-N2-(2-(naphthalen-1-yl)ethyl)oxalamide
- N1-(4-carbamoylphenyl)-N2-(2-(pyrrolidin-1-yl)ethyl)oxalamide
- N1-(4-carbamoylphenyl)-N2-(2-(naphthalen-1-yl)-2-(morpholin-1-yl)ethyl)oxalamide
Uniqueness
N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups and structural features, which might confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c26-23(30)18-10-12-19(13-11-18)28-25(32)24(31)27-16-22(29-14-3-4-15-29)21-9-5-7-17-6-1-2-8-20(17)21/h1-2,5-13,22H,3-4,14-16H2,(H2,26,30)(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXVAFSFBIBKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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